

Fmoc SPPS Protocol for Morpholine-Containing Peptides

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Compound of Interest

Compound Name: *Fmoc-3-(1-Morpholinyl)-D-Ala-OH*

CAS No.: 2044710-70-3

Cat. No.: B6309179

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Strategic Overview & Scientific Rationale

Morpholine is a secondary amine heterocycle frequently introduced into peptide sequences to modulate pharmacokinetic properties, specifically to enhance metabolic stability, solubility, and lipophilicity (LogD). In drug discovery, it often serves as an N-terminal "cap" or a side-chain modification.

However, incorporating morpholine presents distinct challenges in Solid Phase Peptide Synthesis (SPPS):

- **Nucleophilicity vs. Basicity:** Morpholine is a moderate base (). While it is a good nucleophile, it can also act as a deprotection reagent for Fmoc groups if used in high concentrations for extended periods, potentially leading to premature deprotection or insertion errors.
- **Steric Hindrance:** If morpholine is internal (e.g., a peptoid residue), coupling the next amino acid to the secondary amine of the morpholine ring is sterically demanding, often requiring specialized activation (HATU/HOAt or PyAOP).

- Synthetic Route Selection:
 - Route A (Nucleophilic Displacement): The "Sub-monomer" method.^{[1][2]} Highly recommended for N-terminal capping or internal peptoid residues. It involves bromoacetylation of the resin-bound amine followed by displacement with morpholine.
 - Route B (Direct Acylation): Coupling a pre-formed Morpholine-4-carboxylic acid. This is often sluggish and expensive compared to Route A.

Recommendation: Use Route A (Haloacetyl Displacement) for 95% of applications involving N-terminal morpholine capping or internal morpholine-glycine (peptoid) residues. It is cheaper, faster, and higher yielding.

Experimental Protocols

Protocol A: The Haloacetyl Displacement Method (Gold Standard)

Best for: N-terminal capping and Peptoid-peptide hybrids.

This two-step protocol creates a Morpholine-acetyl-peptide linkage.

Reagents Required:

- Bromoacetic Acid (BAA): 0.6 M in DMF.^{[1][3]} (Note: Use Bromo- analogs, not Chloro-. Chloroacetic acid reacts too slowly at RT, leading to incomplete capping).
- DIC (N,N'-Diisopropylcarbodiimide): Neat.
- Morpholine: 1.0 M in DMF.
- Resin: Rink Amide or Wang (Fmoc-deprotected).^[4]

Step-by-Step Procedure:

- Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed using standard 20% piperidine/DMF.^{[4][5]} Wash resin with DMF.^[4]

- Step 1: Bromoacetylation
 - Prepare Solution: In a vial, mix 0.6 M Bromoacetic acid (10 eq relative to resin loading) with 0.93 eq of DIC (relative to BAA).
 - Incubate: Add solution to the resin immediately.^[6] Shake at Room Temperature (RT) for 30 minutes.
 - Wash: Drain and wash resin

with DMF.^[4]
 - Validation (Optional): Perform a Kaiser test. It should be Negative (Yellow), indicating the free amine is capped with bromoacetyl.
- Step 2: Nucleophilic Displacement
 - Displacement: Add 1.0 M Morpholine in DMF (20 eq relative to resin loading) to the resin.
 - Reaction: Shake at RT for 60 minutes. Note: No additional base (DIEA) is needed; morpholine acts as both nucleophile and base.
 - Wash: Drain and wash resin

with DMF, then

with DCM.
 - Validation: Perform a Chloranil Test (see Section 4). It should be Positive (Blue/Green), confirming the presence of the secondary/tertiary amine.

Protocol B: Coupling onto a Morpholine Residue

Best for: Extending a peptide chain FROM an internal morpholine residue.

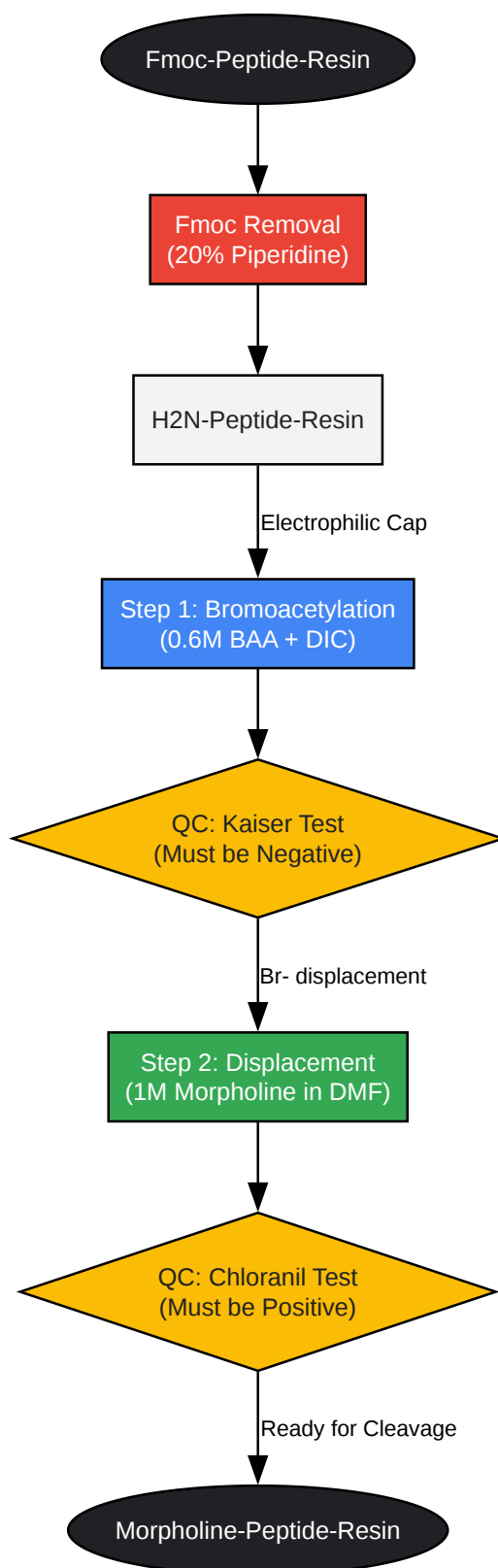
If you have a morpholine ring on the resin (secondary amine) and need to couple the next Fmoc-amino acid, standard HBTU/DIC coupling will fail.

- Reagents: Fmoc-Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq).

- Solvent: DMF or NMP (NMP is preferred for difficult sequences).
- Procedure:
 - Pre-activate the amino acid, HATU, HOAt, and DIEA in NMP for 2 minutes.
 - Add to the resin-bound morpholine.
 - Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours.
 - Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: The Sub-Monomer Workflow

The following diagram illustrates the logic flow for the Haloacetyl Displacement strategy (Protocol A).



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Caption: Workflow for introducing morpholine via the sub-monomer haloacetyl method. High-contrast nodes indicate critical reaction steps.

Quality Control & Troubleshooting

Colorimetric Tests

Standard Kaiser tests fail for secondary amines (like morpholine). You must use the Chloranil Test or Acetaldehyde/Chloranil Test.

Test Type	Target Functional Group	Positive Color	Negative Color	Application
Kaiser (Ninhydrin)	Primary Amines ()	Dark Blue	Yellow	Verifying Bromoacetylation completion.
Chloranil	Secondary Amines ()	Dark Blue/Green	Amber/Red	Verifying Morpholine presence (if internal).

Troubleshooting Matrix

Observation	Probable Cause	Corrective Action
Incomplete Bromoacetylation (Positive Kaiser)	Old DIC or steric bulk.	Repeat coupling with fresh DIC. Switch to symmetric anhydride method (10 eq BAA, 5 eq DIC).
Low Yield of Morpholine Product	Hydrolysis of Bromide.	Ensure DMF is anhydrous. Avoid delays between bromoacetylation and displacement steps.
Bis-alkylation (Mass = +2x Morpholine)	Over-reaction (Rare).	Reduce reaction time. This is rare with morpholine due to sterics but common with primary amines.
Racemization of Preceding AA	High temperature or base.	Perform bromoacetylation at RT. Do NOT use base (DIEA) during the bromoacetylation step (use DIC only).

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